molecular formula C11H18Cl2N4O B1448033 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride CAS No. 1423032-37-4

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride

Cat. No.: B1448033
CAS No.: 1423032-37-4
M. Wt: 293.19 g/mol
InChI Key: BUPFUXAIHPKWMQ-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring fused to a pyridopyrimidine core. It is commonly used in scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interactions between this compound and these enzymes often involve binding to the active sites or allosteric sites, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can change over time. In vitro studies have shown that prolonged exposure to this compound can lead to gradual changes in enzyme activity and gene expression . Additionally, in vivo studies have indicated that the compound’s effects on cellular processes may diminish over time due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it has been shown to affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and phosphofructokinase . Additionally, this compound can impact the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes like citrate synthase and isocitrate dehydrogenase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride is unique due to its specific combination of a morpholine ring and a pyridopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15;;/h8,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPFUXAIHPKWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)N3CCOCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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